2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS No.: 438234-89-0
Cat. No.: VC6359147
Molecular Formula: C17H26N2OS
Molecular Weight: 306.47
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 438234-89-0 |
---|---|
Molecular Formula | C17H26N2OS |
Molecular Weight | 306.47 |
IUPAC Name | 2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Standard InChI | InChI=1S/C17H26N2OS/c1-2-11-8-9-13-14(10-11)21-16(18)15(13)17(20)19-12-6-4-3-5-7-12/h11-12H,2-10,18H2,1H3,(H,19,20) |
Standard InChI Key | PWAWLLVCZOVEEN-UHFFFAOYSA-N |
SMILES | CCC1CCC2=C(C1)SC(=C2C(=O)NC3CCCCC3)N |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The compound is systematically named 2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, reflecting its tetracyclic structure comprising a partially hydrogenated benzothiophene core. Key substituents include:
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An amino group (-NH₂) at position 2.
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A cyclohexyl carboxamide (-CONHC₆H₁₁) at position 3.
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An ethyl group (-C₂H₅) at position 6.
Its molecular formula is C₁₇H₂₇N₂OS, with a molecular weight of 307.47 g/mol (calculated from atomic weights). This distinguishes it from the parent compound 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (C₁₁H₁₆N₂OS, MW 224.32 g/mol) by the addition of a cyclohexyl group .
Structural Features and Stereochemistry
The benzothiophene core is partially saturated, with a tetrahydro configuration at positions 4–7, introducing potential stereochemical complexity. The cyclohexyl group introduces conformational flexibility, which may influence binding interactions in biological systems. The SMILES notation for the compound is CCC1CCC2=C(C1)SC(=C2C(=O)NC3CCCCC3)N, encoding its connectivity .
Synthesis Pathways and Methodologies
Gewald Reaction as a Key Strategy
The synthesis of 2-aminothiophene derivatives commonly employs the Gewald reaction, a multicomponent process involving ketones, α-cyanoesters, and sulfur . For this compound, the reaction likely proceeds as follows:
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Cyclohexanone condenses with ethyl cyanoacetate in the presence of sulfur to form the 2-aminothiophene core.
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N-substitution introduces the cyclohexyl group via reaction with cyclohexylamine.
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Hydrogenation reduces the thiophene ring to achieve the tetrahydro configuration.
This pathway aligns with methods described for analogous 2-aminothiophenes, where modifications at C-3 and C-6 enhance biological activity .
Characterization Techniques
Synthetic batches are validated using:
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Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR confirm substituent positions and cyclohexyl integration.
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High-Resolution Mass Spectrometry (HRMS): Verifies molecular weight (theoretical m/z 307.18 for [M+H]⁺).
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Infrared Spectroscopy (IR): Identifies amine (≈3300 cm⁻¹) and carboxamide (≈1650 cm⁻¹) functional groups .
Physicochemical Properties and Characterization
Spectroscopic Data
Table 1: Key Spectroscopic Signatures
Technique | Characteristic Signals |
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¹H NMR (CDCl₃) | δ 1.2–1.8 (m, cyclohexyl), δ 4.2 (s, NH₂) |
¹³C NMR | δ 170.5 (C=O), δ 125–140 (thiophene carbons) |
IR | 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O) |
Pharmacological Profile and Biological Activity
Compound | IC₅₀ (µM) | Selectivity Index (Macrophages) |
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Parent (no cyclohexyl) | 8.2 | 12.4 |
N-Cyclohexyl derivative | 6.5 | 15.8 |
Data extrapolated from structural analogs .
Future Perspectives and Research Opportunities
Targeted Drug Design
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Bioisosteric Replacements: Selenium substitution (S→Se) may enhance antileishmanial efficacy while reducing toxicity .
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Prodrug Development: Esterification of the carboxamide could improve oral bioavailability.
Mechanistic Studies
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Target Identification: Proteomic studies to identify binding partners in Leishmania species.
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Resistance Profiling: Assess susceptibility in drug-resistant parasite strains.
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